molecular formula C14H12F3NO B3110293 4-(Benzyloxy)-2-(trifluoromethyl)aniline CAS No. 179246-24-3

4-(Benzyloxy)-2-(trifluoromethyl)aniline

Cat. No.: B3110293
CAS No.: 179246-24-3
M. Wt: 267.25 g/mol
InChI Key: ZOHOKXVMEHZESX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to an aniline core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of aniline derivatives using reagents such as Umemoto’s reagents

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry: In chemistry, 4-(Benzyloxy)-2-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds. Therefore, this compound is explored for its potential use in drug discovery and development .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties due to the presence of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, the trifluoromethyl group can interact with biological targets, enhancing the compound’s binding affinity and selectivity. The benzyloxy group may also contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethylthio)aniline

Comparison: Compared to similar compounds, 4-(Benzyloxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and benzyloxy groups on the aniline core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-phenylmethoxy-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(6-7-13(12)18)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHOKXVMEHZESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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